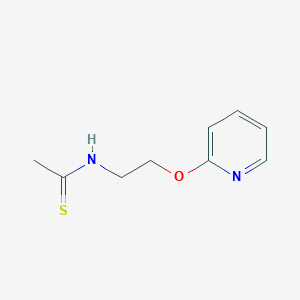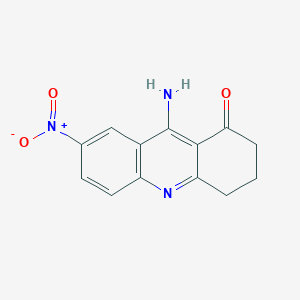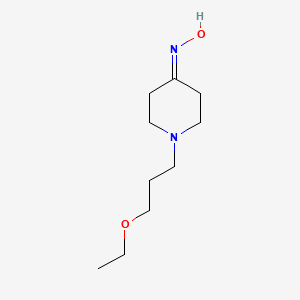![molecular formula C18H15NO4S B8490751 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid](/img/structure/B8490751.png)
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid
Übersicht
Beschreibung
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid is an organic compound that features a naphthalene sulfonamide group attached to a benzoic acid moiety
Vorbereitungsmethoden
The synthesis of 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-aminomethylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The benzoic acid moiety may also interact with other molecular pathways, contributing to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(Naphthalene-1-sulfonylamino)-methyl]-benzoic acid include other naphthalene sulfonamide derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
Naphthalene-1-sulfonamide: Lacks the benzoic acid moiety, leading to different chemical and biological properties.
4-Aminomethylbenzoic acid: Lacks the naphthalene sulfonyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C18H15NO4S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-[(naphthalen-1-ylsulfonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C18H15NO4S/c20-18(21)15-10-8-13(9-11-15)12-19-24(22,23)17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H,12H2,(H,20,21) |
InChI-Schlüssel |
OZFXQUUXBQVOJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 9-(2-hydroxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8490691.png)



![(4-Formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl) benzoate](/img/structure/B8490729.png)
![(S)-N-[1-(4-iodo-phenyl)-ethyl]-acetamide](/img/structure/B8490737.png)




![Phenyl{4-[(phenylsulfanyl)methyl]piperidin-1-yl}methanone](/img/structure/B8490777.png)
